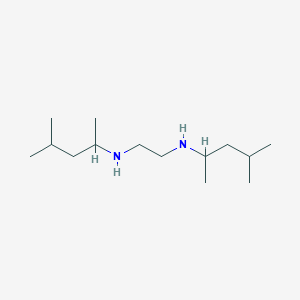
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is a chemical compound that features an imidazole ring attached to a butane-1,4-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol typically involves the reaction of an appropriate imidazole derivative with a butane-1,4-diol precursor. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the butane-1,4-diol under controlled conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of butane-1,4-dione derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted butane-1,4-diol derivatives.
Scientific Research Applications
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups in the butane-1,4-diol backbone may also play a role in binding to biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1H-Imidazol-1-yl)ethanol: Similar structure but with a shorter carbon chain.
(2R)-2-(1H-Imidazol-1-yl)propane-1,3-diol: Similar structure but with a different positioning of the hydroxyl groups.
Uniqueness
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is unique due to its specific arrangement of the imidazole ring and the butane-1,4-diol backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
927913-00-6 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2R)-2-imidazol-1-ylbutane-1,4-diol |
InChI |
InChI=1S/C7H12N2O2/c10-4-1-7(5-11)9-3-2-8-6-9/h2-3,6-7,10-11H,1,4-5H2/t7-/m1/s1 |
InChI Key |
IBYKFALXCVBTIO-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN(C=N1)[C@H](CCO)CO |
Canonical SMILES |
C1=CN(C=N1)C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
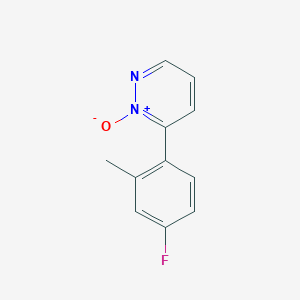

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
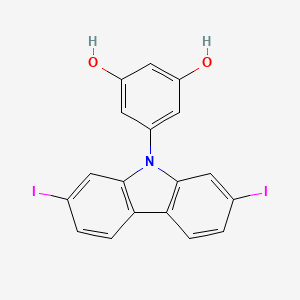
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
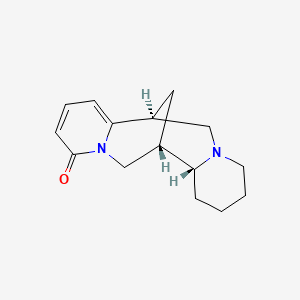
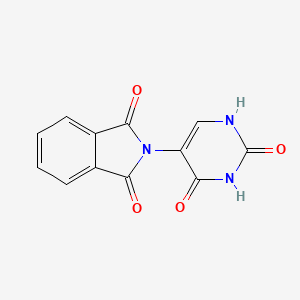
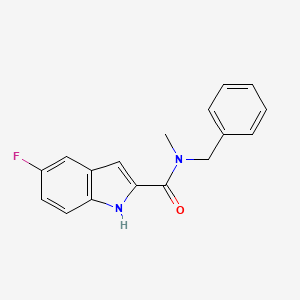
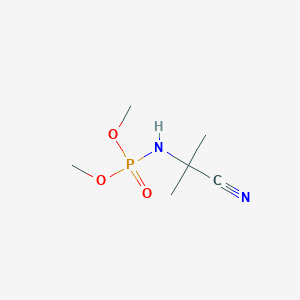
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)

